molecular formula C26H45NO21 B087461 Lacto-N-tetraose CAS No. 14116-68-8

Lacto-N-tetraose

Cat. No. B087461
CAS RN: 14116-68-8
M. Wt: 707.6 g/mol
InChI Key: AXQLFFDZXPOFPO-FSGZUBPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lacto-N-tetraose (LNT) is a complex sugar found in human milk . It is one of the few characterized human milk oligosaccharides (HMOs) and is enzymatically synthesized from the substrate lactose . It is biologically relevant in the early development of the infant gut flora . LNT is composed of four monosaccharides, meaning it is classed as a tetra-saccharide . The monosaccharide units are galactose, N-acetylglucosamine, an additional galactose, and glucose .


Synthesis Analysis

The synthesis of LNT has been reported in several studies . It is produced by fermentation with genetically modified strains of Escherichia coli K-12 . The synthesis of LNT remains a frontier issue in glycobiology due to the challenge of isolating appreciable quantities of homogenous HMOs from breast milk .


Molecular Structure Analysis

LNT is a tetrasaccharide composed of four monosaccharide units in the order galactose, N-acetylglucosamine, another galactose, and glucose, joined by “1-3 β-linkages” in a linear chain . It has the chemical formula C26H45NO21 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of LNT are complex and involve multiple steps . These reactions are typically catalyzed by enzymes and involve the formation of glycosidic bonds between the monosaccharide units .


Physical And Chemical Properties Analysis

LNT is a purified, white to off-white amorphous powder . It is produced by a microbial process that involves the genetically modified strain, Escherichia coli K-12 DH1 . Its molecular formula is C26H45NO21 .

Scientific Research Applications

  • Production and Synthesis Techniques:

    • Enhanced production of LNT through galactose-limited fed-batch cultivation in Escherichia coli has been demonstrated, significantly improving the yield compared to using D-glucose as the carbon source (Baumgärtner, Sprenger, & Albermann, 2015).
    • Chemoenzymatic synthesis methods have been developed, showing practical and concise ways to synthesize LNT, a major component of human milk oligosaccharides (HMOs) (Yao, Yan, Chen, Wang, & Cao, 2015).
    • The total chemical synthesis of LNT using both convergent and linear strategies has been reported, emphasizing the significance of donor-acceptor protecting-leaving group combinations (Bandara, Stine, & Demchenko, 2019).
  • Variants and Derivatives:

    • Synthesis of fucosylated LNT using whole-cell biotransformation in E. coli was achieved by recombinant expression of specific glycosyltransferases and GDP-L-fucose salvage pathway (Baumgärtner et al., 2015).
    • LNT synthesis by wild-type and glycosynthase variants of β-N-hexosaminidase from Bifidobacterium bifidum showed that lacto-N-biose 1,2-oxazoline can be used as a donor substrate for β-1,3-glycosylation of lactose (Schmölzer, Weingarten, Baldenius, & Nidetzky, 2019).
  • Safety and Health Implications:

    • Preclinical safety evaluation of LNT, which includes genotoxicity tests and a subchronic oral gavage toxicity study, supported its safe use in infant formula and as a food ingredient (Phipps et al., 2018).
  • Efficiency Improvement in Production:

    • Engineering E. coli for high-titer biosynthesis of LNT involved a systematic design and metabolic engineering, leading to significant increases in LNT production (Hu, Li, Miao, & Zhang, 2022).
    • Transporter engineering in E. coli enhanced the production of LNT and its intermediates, showing that sugar efflux transporters can be targeted to increase HMO production while decreasing undesired byproducts (Sugita & Koketsu, 2022).

Safety And Hazards

The safety of LNT has been evaluated by several regulatory bodies. The European Food Safety Authority concluded that LNT is safe under the proposed conditions of use . The intake of LNT from the NF at the proposed use levels is unlikely to exceed the intake level of naturally occurring LNT in breastfed infants on a body weight basis .

Future Directions

The efficient microbial production of LNT is a topic of ongoing research . Future directions include fine-tuning of lactose import and metabolism, and the development of more efficient production hosts . The promising physiological effects of LNT, including its prebiotic property, antiadhesive antimicrobial activity, and antiviral effect, suggest that it has great commercial importance .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQLFFDZXPOFPO-FSGZUBPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331554
Record name Lacto-N-tetraose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

707.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lacto-N-tetraose

CAS RN

14116-68-8
Record name Lacto-N-tetraose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3,200
Citations
JB McArthur, H Yu, X Chen - ACS catalysis, 2019 - ACS Publications
… coli β3GalT (EcWbgO) has been identified as a limiting factor for producing a β1–3-galactose-terminated human milk oligosaccharide lacto-N-tetraose (LNT) by fermentation. Here, we …
Number of citations: 0 pubs.acs.org
MLA De Leoz, SC Gaerlan, JS Strum… - Journal of proteome …, 2012 - ACS Publications
… We find that lacto-N-tetraose, a core HMO, is both more abundant and more highly variable in the milk of women delivering preterm. Furthermore, fucosylation in preterm milk is not as …
Number of citations: 0 pubs.acs.org
Z Li, Y Zhu, P Zhang, W Zhang… - Journal of Agricultural and …, 2022 - ACS Publications
Recently, human milk oligosaccharides (HMOs) have attracted increasing attention and display great commercial importance, especially for the infant formula industry. Lacto-N-tetraose (…
Number of citations: 0 pubs.acs.org
KM Craft, HC Thomas, SD Townsend - Organic & Biomolecular …, 2019 - pubs.rsc.org
… (B) Structures of lacto-N-tetraose (LNT) and sialylated LNT HMOs LS-tetrasaccharide a (LST a), LS-tetrasaccharide c (LST c), and disialyllacto-N-tetraose (DSLNT). Lactose and LNT …
Number of citations: 0 pubs.rsc.org
Y Zhu, G Luo, L Wan, J Meng, SY Lee… - Critical Reviews in …, 2022 - Taylor & Francis
Human milk oligosaccharides (HMOs) have recently attracted ever-increasing interest because of their versatile physiological functions. In HMOs, two tetrasaccharides, lacto-N-tetraose (…
Number of citations: 0 www.tandfonline.com
KM Craft, SD Townsend - Carbohydrate research, 2017 - Elsevier
… Herein, we report the synthesis of the human milk tetrasaccharide lacto-N-tetraose (LNT). LNT is ubiquitous in human breast milk as it is a core structure common to longer-chain HMOs …
Number of citations: 0 www.sciencedirect.com
K James, MOC Motherway, F Bottacini, D van Sinderen - Scientific reports, 2016 - Springer
… breve strain UCC2003 possesses specific metabolic pathways for the utilisation of lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), which represent the central moieties of Type I …
Number of citations: 0 link.springer.com
R Kuhn, HH Baer - Chemische Berichte, 1956 - Wiley Online Library
… Der den neuesten Regelnl*) entsprechende systematische Name fur die Lacto-N-tetraose ist … Die vorliegende Konstitutionsaufkling der Lacto-N-tetraose erlaubt es auch fiir die Lacto-N-…
EM Moya-Gonzálvez, A Rubio-del-Campo… - Scientific reports, 2021 - nature.com
Much evidence suggests a role for human milk oligosaccharides (HMOs) in establishing the infant microbiota in the large intestine, but the response of particular bacteria to individual …
Number of citations: 0 www.nature.com
T Murata, T Inukai, M Suzuki, M Yamagishi… - Glycoconjugate …, 1999 - Springer
Lacto-N-tetraose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc, LNT) and lacto-N-neotetraose (Galβ1-4GlcNAcβ1-3Galβ1-4Glc, LNnT) were enzymatically synthesized by consecutive additions of …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.